molecular formula C7H7FO2S B14868420 2-Fluoro-3-(thiophen-2-yl)propanoic acid

2-Fluoro-3-(thiophen-2-yl)propanoic acid

Cat. No.: B14868420
M. Wt: 174.19 g/mol
InChI Key: JDLMNAGIJYXXOC-UHFFFAOYSA-N
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Description

2-Fluoro-3-(thiophen-2-yl)propanoic acid is an organic compound that features a fluorine atom and a thiophene ring attached to a propanoic acid backbone. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Fluoro-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene derivatives with fluorinated reagents under controlled conditions. For instance, the condensation reaction between thiophene and fluorinated propanoic acid derivatives can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

2-Fluoro-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of advanced materials, including organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(thiophen-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom and thiophene ring can interact with enzymes and receptors, influencing various biochemical pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

When compared to similar compounds, 2-Fluoro-3-(thiophen-2-yl)propanoic acid stands out due to its unique combination of a fluorine atom and a thiophene ring. Similar compounds include:

These comparisons highlight the distinct characteristics of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

IUPAC Name

2-fluoro-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C7H7FO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4H2,(H,9,10)

InChI Key

JDLMNAGIJYXXOC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)F

Origin of Product

United States

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